molecular formula C7H4ClFN2O B11759279 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B11759279
M. Wt: 186.57 g/mol
InChI Key: XHFCILFNGKZEHH-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridin-2(3H)-one core substituted with chlorine at position 6 and fluorine at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive indole and azaindole derivatives, which are prevalent in kinase inhibitors and antiviral agents .

Properties

IUPAC Name

6-chloro-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c8-6-4(9)1-3-2-5(12)10-7(3)11-6/h1H,2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFCILFNGKZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(N=C2NC1=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-ethynyl-5-fluoropyridin-2-amine in the presence of a base such as sodium hydride and a catalyst like palladium on carbon. The reaction is carried out in an inert atmosphere, typically nitrogen, and at elevated temperatures around 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Chloro Position

The 6-chloro substituent serves as a primary site for nucleophilic substitution due to its position on the electron-deficient pyridine ring. Key reactions include:

Reaction TypeConditionsProducts/OutcomesYieldSource
Suzuki–Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°CAryl/heteroaryl derivatives45–80%
Buchwald–Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, tolueneSecondary/tertiary amines60–75%
AlkoxylationNaOMe/EtOH, reflux6-methoxy/ethoxy derivatives70–85%

Mechanistic Insight : The chloro group’s reactivity is enhanced by the electron-withdrawing effects of the adjacent lactam carbonyl and fluorine substituent, facilitating oxidative addition in cross-coupling reactions .

Functionalization of the Lactam Ring

The 2(3H)-one moiety undergoes characteristic lactam reactions:

Hydrolysis

  • Acidic Conditions : Prolonged reflux with HCl yields 6-chloro-5-fluoro-3H-pyrrolo[2,3-b]pyridin-2-amine (85% conversion) .

  • Basic Conditions : NaOH/EtOH generates the sodium carboxylate intermediate, which can be reprotonated to the free acid .

Alkylation/Acylation

  • NH-Alkylation : Treatment with methyl iodide/K₂CO₃ in DMF produces N-methyl derivatives (90% yield) .

  • Sulfonamide Formation : Reaction with methanesulfonyl chloride forms a stable sulfonamide (Example: Compound 30, ).

Reduction and Oxidation

  • Lactam Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the lactam to a pyrrolidine derivative (60% yield) .

  • Oxidation of the Pyrrole Ring : mCPBA selectively oxidizes the pyrrole ring to an epoxide intermediate.

Halogen Exchange Reactions

The 5-fluoro group can participate in halogen exchange under radical initiation:

  • Photobromination : UV light with NBS in CCl₄ replaces fluorine with bromine (55% yield) .

Biological Activity Correlations

Derivatives synthesized via these reactions show potent kinase inhibition:

DerivativeFGFR1 IC₅₀ (nM)Antiproliferative Activity (4T1 cells)Source
6-Aryl (Suzuki product)190–420IC₅₀ = 1.2–3.8 µM
N-Methylsulfonamide85IC₅₀ = 0.9 µM

Stability and Reaction Optimization

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .

Scientific Research Applications

Research indicates that 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making this compound a candidate for cancer therapy.

Inhibition of FGFRs

A study focusing on pyrrolo[2,3-b]pyridine derivatives reported that compounds similar to 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one demonstrated potent inhibition against FGFR1, FGFR2, and FGFR3. Specifically, compound 4h from the study showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for therapeutic applications in oncology .

Synthesis Methodologies

The synthesis of 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be achieved through various chemical reactions involving starting materials such as 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The general synthetic route involves chlorination and subsequent reactions to introduce functional groups that enhance biological activity.

Case Studies

  • Anti-Cancer Activity : A recent study evaluated the anti-cancer effects of 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one on breast cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in vitro. This suggests its potential as a lead compound for developing new cancer therapeutics.
  • Targeting FGFR Pathway : Another investigation into the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives identified key modifications that enhanced FGFR inhibition. The findings highlight the importance of substituent positioning on the pyrrolopyridine scaffold in optimizing biological activity.

Comparative Analysis Table

Compound NameBiological ActivityIC50 (nM)Reference
6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneFGFR Inhibition-
Compound 4hFGFR1 Inhibition7
Compound 4hFGFR2 Inhibition9

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs within the pyrrolo[2,3-b]pyridin-2(3H)-one family, focusing on substituent effects, physicochemical properties, and synthetic accessibility. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Cl (C6), F (C5) C₇H₄ClFN₂O 186.57 g/mol* Enhanced metabolic stability, kinase inhibition potential
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C6) C₇H₄BrClN₂ 247.48 g/mol Higher molecular weight; bromine may increase lipophilicity
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Ph (C5) C₁₃H₁₀N₂O 210.23 g/mol Bulky phenyl group may sterically hinder binding interactions
4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Cl (C4) C₇H₅ClN₂O 170.58 g/mol Altered substitution position; potential for distinct bioactivity
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Br (C5) C₇H₅BrN₂O 229.03 g/mol Bromine substitution increases halogen bonding potential

*Calculated based on molecular formula.

Substituent Effects

  • Halogenated Derivatives : The target compound’s dual chloro/fluoro substitution balances electronic effects and steric demands. Fluorine’s small size and high electronegativity improve metabolic stability compared to bulkier bromine (e.g., 5-Bromo-6-chloro analog) .

Biological Activity

6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound with the molecular formula C7H4ClFN2. It is recognized for its potential biological activities, particularly in the field of medicinal chemistry, where it has been studied for its interactions with various biological targets, including enzymes and receptors involved in crucial cellular processes.

Enzyme Interaction and Inhibition

The compound has demonstrated significant enzyme inhibition properties, particularly against various kinases and phosphatases. These enzymes play pivotal roles in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. For instance, studies have indicated that 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can bind to the active sites of specific kinases, leading to modulation or complete inhibition of their activity .

Cellular Effects

In vitro studies have shown that this compound influences several cellular processes:

  • Proliferation and Apoptosis : It has been observed to affect cancer cell lines by modulating pathways such as the fibroblast growth factor receptor (FGFR) signaling pathway. This modulation can lead to reduced proliferation rates and increased apoptosis in tumor cells .
  • Migration and Invasion : The compound has also been reported to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involve:

  • Binding Affinity : The compound exhibits a high binding affinity for FGFRs, with reported IC50 values in the nanomolar range (e.g., FGFR1–4 IC50 values of 7, 9, 25, and 712 nM) .
  • Stability and Localization : Studies indicate that the compound remains stable under laboratory conditions and can localize within specific cellular compartments, enhancing its therapeutic efficacy.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 Values
6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneStructureInhibits FGFRs; affects cancer cell proliferationFGFR1: 7 nM; FGFR2: 9 nM
5-Fluoro-1H-pyrrolo[2,3-b]pyridineSimilar structure without chlorineModerate kinase inhibitionNot specified

Case Study 1: Anticancer Activity

A study investigated the effects of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations correlating with its IC50 values against FGFRs. The compound was also noted for its ability to inhibit cell migration and invasion, providing evidence for its potential use as an anti-cancer therapeutic agent.

Case Study 2: Targeting FGFR Signaling Pathway

Another research effort focused on the compound's ability to target the FGFR signaling pathway in various tumor models. The findings suggested that treatment with this compound led to decreased phosphorylation of downstream signaling molecules involved in tumor growth and survival. This highlights its potential application in targeted cancer therapies.

Q & A

Q. What synthetic strategies are effective for preparing 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

A multistep approach can be employed, starting with halogenation and cyclization of pyrrolopyridine precursors. For example, zinc-acetic acid reduction of dibromo intermediates (e.g., 3,3-dibromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one) yields core structures, followed by selective fluorination . Alternatively, multicomponent reactions using salicylaldehydes and malononitrile derivatives under pseudo-four-component conditions may offer modular access to structurally related compounds .

Q. How can NMR and HRMS be optimized for structural confirmation of this compound?

High-resolution mass spectrometry (HRMS) and 1D/2D NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) are critical. For example, 1H^{1}\text{H} NMR chemical shifts for the pyrrolo[2,3-b]pyridinone core typically appear at δ 8.1–8.4 ppm for aromatic protons, with fluorine substituents causing deshielding effects. HRMS analysis with <5 ppm mass accuracy confirms molecular formulas .

Q. What reaction conditions maximize yields in heterocyclic functionalization?

Optimize solvent polarity (e.g., THF or DCM), temperature (room temperature to 50°C), and catalyst systems. For example, rhodium-catalyzed 1,4-additions using arylboronic acids require [(Rh(cod)Cl]2_2 or [(RhCl(C2_2H4_4)2_2]2_2 with chiral ligands (e.g., (R,R)-Phbod*) to achieve >85% yield and high enantioselectivity (ee up to 92%) .

Advanced Research Questions

Q. How does the E/Z isomer ratio of intermediates influence stereoselective outcomes in rhodium-catalyzed reactions?

Studies show that the E isomer dominates in 3-benzylidene-pyrrolopyridinone intermediates, but enantioselectivity remains consistent (ee ~90%) regardless of the E/Z ratio. This suggests a dynamic resolution process during catalysis, where the chiral Rh complex selectively stabilizes transition states .

Q. What methodologies resolve contradictions in reported yields for multicomponent syntheses?

Discrepancies in yields (e.g., 70–90%) arise from variations in reactant stoichiometry, solvent choice, and purification methods. Systematic screening using design of experiments (DoE) can identify critical parameters. For example, adjusting equivalents of malononitrile and salicylaldehydes improves chromeno[2,3-b]pyridine yields .

Q. How can computational modeling predict regioselectivity in halogenation or fluorination steps?

Density functional theory (DFT) calculations on frontier molecular orbitals (FMOs) and electrostatic potential maps can predict electrophilic substitution sites. For instance, fluorine substitution at the 5-position is favored due to electron-withdrawing effects stabilizing the transition state .

Q. What analytical techniques quantify trace impurities in final products?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and charged aerosol detection (CAD) can resolve impurities <0.1%. For fluorinated analogs, 19F^{19}\text{F} NMR at 470 MHz enhances sensitivity for detecting residual solvents or byproducts .

Methodological Considerations

  • Stereochemical Analysis : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates diastereomers and enantiomers. Compare retention times with racemic mixtures to assign configurations .
  • Reaction Scale-Up : Pilot-scale reactions (1–10 mmol) require inert atmosphere control (Ar/N2_2) and slow reagent addition to mitigate exothermic side reactions .
  • Data Reproducibility : Document solvent lot variability (e.g., THF peroxide levels) and catalyst activation protocols (e.g., Rh pre-treatment with Ag salts) to ensure consistency .

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